molecular formula C12H23N3O3 B2697336 Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 2094318-09-7

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate

Cat. No.: B2697336
CAS No.: 2094318-09-7
M. Wt: 257.334
InChI Key: OLOIHVNZXRWIEJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate (molecular formula: C₁₂H₂₃N₃O₃, molecular weight: 257.34 g/mol) is a piperidine-derived compound featuring a carbamate linkage and a dimethylcarbamoyl substituent. Its structure includes a six-membered piperidine ring with a 4-[(dimethylcarbamoyl)amino] group at the 4-position and a propan-2-yl ester at the 1-position.

Key structural features:

  • Piperidine core: Enhances rigidity and bioavailability, common in CNS-targeting drugs.
  • Carbamate group: Improves metabolic stability compared to ester or amide analogs.
  • Dimethylcarbamoyl substituent: Influences solubility and receptor binding via hydrogen-bonding interactions.

Properties

IUPAC Name

propan-2-yl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-9(2)18-12(17)15-7-5-10(6-8-15)13-11(16)14(3)4/h9-10H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIHVNZXRWIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Carbamate Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylate group with isopropanol, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate can undergo oxidation reactions, particularly at the isopropyl ester group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced at the carbamate group to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the carbamate nitrogen.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a model compound for studying the metabolism of carbamates.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could be modified to produce derivatives with therapeutic properties, such as enzyme inhibitors or receptor antagonists.

Industry

Industrially, this compound can be used in the production of polymers and other materials where specific chemical functionalities are required.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidine ring may interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is compared to 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid (EN300-395610) and other piperidine/carbamate derivatives.

Table 1: Structural and Physicochemical Comparison

Property This compound 4-Oxo-furoazepine-3-carboxylic acid 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline HCl
Molecular Formula C₁₂H₂₃N₃O₃ C₁₂H₁₅BFNO₄ C₂₄H₃₀ClNO₄
Molecular Weight (g/mol) 257.34 267.07 432.96
Key Functional Groups Piperidine, carbamate, dimethylcarbamoyl Furoazepine, carboxylic acid Isoquinoline, diethoxybenzyl, hydrochloride
Purity 95% Not reported Not reported
Potential Applications Pharmacological scaffold Enzyme inhibition studies Antihypertensive research
Solubility (Predicted) Moderate in polar solvents Low (due to fused ring system) High (ionic HCl salt)

Key Findings:

Structural Flexibility vs. Rigidity: The piperidine core in the target compound allows conformational flexibility, which may enhance binding to diverse biological targets compared to the rigid fused-ring system of 4-oxo-furoazepine-3-carboxylic acid . The carbamate group in the target compound offers greater metabolic stability than the ester group in analogs like 1-(3,4-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline HCl, which is prone to hydrolysis .

Piperidine derivatives are often associated with dopamine receptor modulation, whereas furoazepines are explored for GABA-A receptor interactions .

Synthetic Utility :

  • The target compound’s propan-2-yl ester facilitates straightforward derivatization, unlike the fused-ring system of 4-oxo-furoazepine-3-carboxylic acid, which requires complex synthetic pathways .

Research Implications and Limitations

  • Advantages : The compound’s balance of rigidity and flexibility makes it a versatile candidate for drug discovery. Its carbamate group reduces susceptibility to esterase-mediated degradation, a common issue in piperidine-based prodrugs .
  • Limitations: Limited in vivo data are available for the target compound, and its solubility profile may require formulation optimization for therapeutic use.

Biological Activity

Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate, also known by its CAS number 2094318-09-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N3O3C_{12}H_{23}N_{3}O_{3} with a molecular weight of 257.33 g/mol. The compound features a piperidine ring, which is known for its biological significance in various therapeutic contexts.

Research indicates that compounds with piperidine structures often exhibit various pharmacological activities, including inhibition of cholinesterases (ChEs), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism typically involves the binding of these compounds to the active sites of ChEs, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .

Cholinesterase Inhibition

One of the primary areas of study for this compound is its potential as a cholinesterase inhibitor. In vitro studies have shown that similar piperidine derivatives effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds demonstrating IC50 values in the low nanomolar range . This suggests that this compound may possess comparable efficacy.

Neuroprotective Effects

The compound's neuroprotective properties are also under investigation. Studies have indicated that piperidine derivatives can reduce oxidative stress and inflammation in neuronal cells, which are significant contributors to neurodegenerative diseases. For example, certain derivatives have shown radical scavenging activity, which could protect neurons from damage caused by reactive oxygen species (ROS) .

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties as well. Research has highlighted their ability to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that certain piperidine compounds can induce apoptosis in breast cancer cells by modulating the Akt signaling pathway .

Case Studies

Several studies have documented the biological activity of related piperidine compounds:

  • Alzheimer's Disease Models : A study found that derivatives similar to this compound effectively inhibited AChE activity in cellular models, leading to improved cognitive function indicators in animal models of Alzheimer's disease .
  • Cancer Research : Another research highlighted the synthesis of piperidine-based compounds that exhibited significant cytotoxicity against various cancer cell lines, including cervical and pancreatic cancers. These compounds disrupted key cellular processes involved in cancer progression, showcasing their potential as therapeutic agents .

Summary Table of Biological Activities

Activity Mechanism Reference
Cholinesterase InhibitionBinds to AChE and BuChE
NeuroprotectionReduces oxidative stress and inflammation
Anticancer ActivityInduces apoptosis via Akt pathway modulation

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